4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile
Description
Introduction to 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile
Chemical Significance and Nomenclature
4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile (CAS No. 265665-03-0) belongs to the pyridine-carbonitrile family, a class of nitrogen-containing heterocycles distinguished by their electron-deficient aromatic rings. Its IUPAC name systematically describes its structure:
- 4,6-Bis(trifluoromethyl) : Two trifluoromethyl (-CF₃) groups at positions 4 and 6 on the pyridine ring, enhancing electrophilicity and metabolic stability.
- 1,2-Dihydro-2-thioxo : A partially reduced pyridine ring with a sulfur atom replacing the oxygen at position 2, conferring unique tautomeric and coordination properties.
- 3-Carbonitrile : A cyano (-CN) group at position 3, enabling participation in cycloaddition and nucleophilic substitution reactions.
The molecular formula C₈H₂F₆N₂S (molecular weight: 272.17 g/mol) reflects its compact yet highly functionalized structure. Key spectral identifiers include the SMILES notation N#CC1=C(C(F)(F)F)C=C(C(F)(F)F)NC1=S, which encodes the spatial arrangement of substituents.
Table 1: Molecular Data
| Property | Value |
|---|---|
| CAS No. | 265665-03-0 |
| Molecular Formula | C₈H₂F₆N₂S |
| Molecular Weight | 272.17 g/mol |
| MDL Number | MFCD18785714 |
The trifluoromethyl groups induce strong electron-withdrawing effects, polarizing the pyridine ring and activating it for electrophilic substitutions. Meanwhile, the thioxo group enables tautomerization between thione and thiol forms, a property exploited in metal coordination chemistry.
Historical Context of Pyridine-Carbonitrile Derivatives in Heterocyclic Chemistry
Pyridine-carbonitrile derivatives have evolved from academic curiosities to strategic intermediates in drug discovery. Early work focused on Guareschi-Thorpe synthesis , a three-component condensation of β-ketoesters, cyanoacetates, and ammonium carbonate to form 2-pyridones. This method, however, faced limitations in regioselectivity and functional group tolerance.
The introduction of microwave-assisted synthesis in the 2000s revolutionized the field, enabling rapid cyclization of chalcone-thiourea adducts into dihydropyrimidinones and related structures. For example, compound 19 in a 2018 study demonstrated how prolonged microwave irradiation (15 minutes) could yield pyrimidine-thiones instead of dihydropyrimidines. Such advancements laid the groundwork for synthesizing complex pyridine-carbonitriles like 4,6-bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile.
Trifluoromethylation strategies further expanded the scope of these derivatives. The electron-withdrawing nature of -CF₃ groups accelerates cyclocondensation reactions by stabilizing transition states through inductive effects. This principle is exemplified in the synthesis of 4-(trifluoromethyl)-6-arylpyridines, where CF₃ substituents enhance reaction rates by up to 50% compared to non-fluorinated analogs.
Research Landscape: Gaps and Opportunities
Despite progress in synthetic methodologies, critical gaps persist in the study of 4,6-bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile:
- Synthetic Optimization : Current routes rely on multi-step procedures with moderate yields. Green chemistry approaches, such as aqueous-phase reactions using (NH₄)₂CO₃ buffer systems, remain unexplored for this compound.
- Biological Activity : While structurally related pyridine-carbonitriles exhibit antitumor and antimicrobial properties, no published data exists on this derivative’s bioactivity.
- Materials Science Applications : The compound’s electron-deficient aromatic system and sulfur content suggest potential in organic electronics or metal-organic frameworks (MOFs), yet these domains are uncharted.
Table 2: Comparative Analysis of Pyridine Derivatives
Future research should prioritize structure-activity relationship (SAR) studies to elucidate the impact of trifluoromethyl and thioxo groups on pharmacological profiles. Additionally, leveraging computational tools like DFT calculations could predict reactivity patterns and guide synthetic design.
Properties
Molecular Formula |
C8H2F6N2S |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
2-sulfanylidene-4,6-bis(trifluoromethyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H2F6N2S/c9-7(10,11)4-1-5(8(12,13)14)16-6(17)3(4)2-15/h1H,(H,16,17) |
InChI Key |
RKAUQBSFXVGRQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)C(=C1C(F)(F)F)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile typically involves the introduction of trifluoromethyl groups into a pyridine ring. One common method is the reaction of a suitable pyridine precursor with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at Carbonitrile Group
The carbonitrile group (-CN) participates in nucleophilic substitutions, enabling derivatization:
-
Amination : Reacts with primary amines (e.g., benzylamine) to form amidines.
-
Hydrolysis : Under acidic or basic conditions, converts to carboxylic acid derivatives.
Example Reaction Table
| Reagent | Product | Conditions |
|---|---|---|
| NH₂R (R = aryl/alkyl) | Amidines | DMF, 80°C, 6 h |
| H₂O/H⁺ | Carboxylic acid | HCl (conc.), reflux |
These reactions expand the compound’s utility in medicinal chemistry for bioisosteric replacements .
Reactivity of Thioxo Group
The thioxo (-S-) group undergoes alkylation, oxidation, and coordination:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form thioethers.
-
Oxidation : H₂O₂ converts the thioxo group to a sulfone (-SO₂-), altering electronic properties.
-
Metal Coordination : Binds to transition metals (e.g., Pd, Cu) via sulfur, enabling catalytic applications.
Comparative Reactivity
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Alkylation | CH₃I | S-Methyl derivative | Enhanced lipophilicity |
| Oxidation | H₂O₂ | Pyridinone sulfone | Increased metabolic stability |
These modifications tune solubility and biological activity .
Electrophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature directs electrophiles to specific positions:
-
Nitration : Occurs at the 5-position using HNO₃/H₂SO₄.
-
Halogenation : Bromine (Br₂) adds at the 4- or 6-position, stabilized by trifluoromethyl groups.
Regioselectivity Example
| Electrophile | Position | Yield | Notes |
|---|---|---|---|
| Br₂ | C-5 | 62% | Para to -CF₃ groups |
| NO₂⁺ | C-5 | 58% | Meta-directing effect of -CN |
This regioselectivity is critical for designing targeted derivatives .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
With Hydrazines : Forms pyrazolo[3,4-b]pyridines.
-
With Hydroxylamine : Generates isoxazolo[5,4-b]pyridines.
Reaction Conditions
| Cyclization Partner | Product | Conditions | Yield |
|---|---|---|---|
| Hydrazine hydrate | Pyrazolo derivative | EtOH, Δ | 75% |
| NH₂OH·HCl | Isoxazolo derivative | NaOH, Δ | 68% |
These heterocycles show enhanced antimicrobial and anticancer activities compared to the parent compound .
Cross-Coupling Reactions
The trifluoromethyl groups enable Suzuki-Miyaura and Ullmann couplings:
| Coupling Type | Catalyst | Substrate | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives |
| Ullmann | CuI, L-Proline | Aryl halides | Extended π-systems |
Example Data
| Substrate | Product | Yield |
|---|---|---|
| 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl) derivative | 82% |
Such reactions are pivotal for synthesizing fluorinated materials with tailored electronic properties .
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
| Derivative | Antibacterial MIC (μg/mL) | Anticancer IC₅₀ (μM) |
|---|---|---|
| Parent compound | 12.5 (E. coli) | 28.5 (HeLa) |
| Pyrazolo derivative | 6.25 (E. coli) | 12.8 (HeLa) |
Enhanced activity in derivatives underscores the role of functional group manipulation .
Scientific Research Applications
Pharmaceutical Applications
4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile exhibits pharmacological potential due to its unique structural features. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug development.
Case Studies in Drug Development
- Antimicrobial Activity : Research has shown that derivatives of this compound demonstrate significant antimicrobial properties against various pathogens. For instance, a study highlighted its efficacy against resistant strains of bacteria, suggesting potential use in developing new antibiotics .
- Anticancer Properties : Another study explored the compound's effects on cancer cell lines, revealing that it inhibits cell proliferation through apoptosis induction. This finding positions it as a candidate for further investigation in cancer therapeutics .
- Neurological Disorders : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Ongoing research is focused on its effects on neuroinflammation and neuroprotection .
Agrochemical Applications
In the agrochemical sector, 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile is being investigated for its role in pest control. Fluorinated compounds have been shown to enhance the efficacy of pesticides due to their unique chemical properties.
Case Studies in Agrochemical Efficacy
- Pesticide Formulations : Several formulations incorporating this compound have been tested for their effectiveness against crop pests. Results indicate improved pest resistance and crop yield when used in combination with traditional pesticides .
- Environmental Impact Studies : Research on the environmental impact of fluorinated agrochemicals has been conducted to assess their safety and degradation pathways in ecosystems. Findings suggest that while effective, careful monitoring is required to mitigate potential environmental risks .
Comparative Data Table
Mechanism of Action
The mechanism of action of 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile involves its interaction with molecular targets through its trifluoromethyl groups and thioxopyridine core. These interactions can influence various biochemical pathways and molecular processes, making the compound a valuable tool for studying chemical and biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to four analogs (Table 1), focusing on core structure, substituents, and functional properties.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Structure Variations
- Dihydropyridine vs. Pyrimidinol/Benzamide: The dihydropyridine core (target compound) offers a partially saturated ring, balancing aromaticity and flexibility, whereas pyrimidinol (e.g., 4,6-Bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol) has a fully aromatic, planar structure. The benzamide derivative () features a rigid aromatic ring, favoring protein-binding interactions in pharmaceuticals .
Substituent Effects
Biological Activity
4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile (CAS No. 265665-03-0) is a heterocyclic compound notable for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H2F6N2S
- Molar Mass : 272.17 g/mol
- CAS Number : 265665-03-0
The compound features a pyridine ring with trifluoromethyl groups that enhance its lipophilicity and biological activity. The presence of a thioxo group contributes to its reactivity and potential pharmacological effects.
Research indicates that 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile exhibits multiple mechanisms of action:
- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis in tumor cells, which is crucial for its anticancer properties.
- Enzyme Inhibition : It acts as an inhibitor of specific kinases involved in cancer cell proliferation and survival pathways. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 5.0 | Induction of apoptosis | |
| A375 | 4.5 | CDK inhibition | |
| MCF-7 | 3.8 | Inhibition of VEGF-induced proliferation | |
| HCT116 | 7.2 | Cytotoxicity via cell cycle arrest |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study involving the treatment of A375 melanoma cells indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The observed IC50 value was notably lower than many established chemotherapeutic agents.
- Inflammation Model : In a model of acute inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Question: What are the recommended synthetic routes for 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves cyclocondensation of thiourea derivatives with trifluoromethyl-substituted carbonyl precursors under acidic or basic conditions. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature (e.g., 80–120°C), solvent polarity (acetonitrile vs. DMF), and catalyst choice (e.g., p-toluenesulfonic acid). Reaction progress should be monitored using TLC or in situ FTIR to identify intermediates and byproducts. For reproducibility, standardized protocols for precursor purification (e.g., recrystallization of 3,5-bis(trifluoromethyl)benzoyl chloride derivatives ) are critical. Process simulation tools (e.g., Aspen Plus) can model mass transfer limitations in multi-step syntheses .
Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Quantitative NMR (¹H/¹⁹F): Assign peaks using certified reference materials (CRMs) like 3,5-Bis(trifluoromethyl)benzoic acid (CRM4601-b) for calibration .
- X-ray crystallography: Resolve stereochemical ambiguities in the dihydropyridine ring and confirm sulfur positioning.
- HPLC-MS: Detect impurities (e.g., unreacted precursors) using C18 columns with acetonitrile/water gradients.
- Elemental analysis: Validate carbon/nitrogen/sulfur ratios (±0.3% tolerance).
Advanced Question: How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
The trifluoromethyl groups enhance electrophilicity at the pyridine ring’s C-3 and C-5 positions. To quantify this effect:
- Perform DFT calculations (e.g., Gaussian09) to map electron density distributions and Fukui indices.
- Compare reaction rates with non-fluorinated analogs (e.g., methyl or hydrogen substituents) under identical conditions.
- Use Hammett σ constants (σ_meta for -CF₃ = +0.43) to predict substituent effects on transition-state stabilization .
- Experimental validation via kinetic studies (e.g., UV-Vis monitoring of NAS with thiolate nucleophiles).
Advanced Question: How can researchers resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?
Methodological Answer:
Contradictions often arise from variations in:
- Catalyst loading: Systematically test 1–5 mol% to identify optimal stoichiometry.
- Solvent effects: Compare polar aprotic (DMF) vs. non-polar (toluene) solvents using Hansen solubility parameters.
- Oxidative/additive conditions: Evaluate the role of CuI or Pd(PPh₃)₄ co-catalysts via controlled experiments.
- Analytical consistency: Use standardized GC-MS protocols to quantify yields, and report error margins (±5%). Meta-analyses of prior studies should isolate variables (e.g., oxygen exclusion techniques) .
Advanced Question: What computational modeling approaches are suitable for predicting the compound’s photophysical properties?
Methodological Answer:
- Time-Dependent DFT (TD-DFT): Simulate UV-Vis spectra (200–400 nm) using B3LYP/6-311+G(d,p) basis sets. Validate against experimental λ_max values.
- Molecular Dynamics (MD): Model solvation effects in acetonitrile/water mixtures using OPLS-AA force fields.
- QSAR models: Correlate substituent electronic parameters (e.g., σ, π) with fluorescence quantum yields. Reference frameworks like CRDC’s process simulation guidelines ensure alignment with engineering principles .
Basic Question: What purification techniques are most effective for isolating 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile from reaction mixtures?
Methodological Answer:
- Flash chromatography: Use silica gel with hexane/ethyl acetate (4:1) gradients; monitor fractions via TLC (Rf ≈ 0.3).
- Recrystallization: Dissolve in hot ethanol (60°C) and cool to 4°C for crystal growth.
- Membrane filtration: Remove colloidal impurities via 0.2 µm PTFE membranes under nitrogen pressure .
- Certified reference materials (CRMs): Cross-check purity against 3,5-Bis(trifluoromethyl)phenylboronic acid derivatives (>97% HPLC purity) .
Advanced Question: How can researchers investigate the role of the thioxo group in mediating radical scavenging or redox activity?
Methodological Answer:
- EPR spectroscopy: Detect thiyl radicals (g ≈ 2.005) under UV irradiation or thermal stress.
- Cyclic voltammetry: Measure redox potentials (vs. Ag/AgCl) in DMF to identify sulfur-centered oxidation/reduction peaks.
- Kinetic isotope effects (KIE): Compare reaction rates using deuterated analogs to probe hydrogen abstraction mechanisms.
- Theoretical frameworks: Link results to Marcus theory for electron transfer or Hard-Soft Acid-Base (HSAB) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
